molecular formula C11H12ClNO2 B2740194 4-Amino-2-methoxynaphthalen-1-ol hydrochloride CAS No. 1616752-18-1

4-Amino-2-methoxynaphthalen-1-ol hydrochloride

Cat. No.: B2740194
CAS No.: 1616752-18-1
M. Wt: 225.67
InChI Key: NPNFNNXVZGVLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methoxynaphthalen-1-ol hydrochloride (CAS: 1616752-18-1) is a high-purity chemical building block with significant applications in medicinal chemistry and organic synthesis. With a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol, this compound serves as a key intermediate for the development of novel therapeutic agents and complex ligands. In medicinal chemistry research , this compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit glycolysis in cancer cells, leading to reduced energy production and cell proliferation . Its derivatives have demonstrated moderate to high antiproliferative activity in research settings, showing promise for the development of new cancer therapies . Furthermore, its structural similarity to vitamin K5, a known menadione analog, suggests potential for research into other biological pathways . In organic synthesis , the compound is a valuable precursor for the synthesis of Betti bases and other aminonaphthol derivatives . The Betti reaction, which involves the condensation of 2-naphthol with arylaldehydes and ammonia, is a key method for producing racemic and non-racemic aminobenzylnaphthol ligands, which have applications in asymmetric synthesis and catalyst design . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-amino-2-methoxynaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFNNXVZGVLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.

    Methoxylation: The hydroxyl group at the 2-position of the naphthol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Nitration: The methoxylated naphthol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxynaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be further reduced to form amines or other reduced products.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit glycolysis in cancer cells, leading to reduced energy production and cell proliferation. This property suggests its use in developing new cancer therapies.

Case Study: Antiproliferative Activity
A study synthesized a series of derivatives using this compound, which exhibited moderate to high antiproliferative activity compared to the standard drug cisplatin.

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in the synthesis of Betti bases and other aminonaphthol derivatives. The Betti reaction involves the reaction of 2-naphthol with arylaldehydes and ammonia, leading to various aminobenzylnaphthol ligands .

Synthesis Overview:

  • Reactants: 2-naphthol, arylaldehydes, ammonia
  • Conditions: Varies based on specific reactions
  • Products: Racemic and non-racemic aminobenzylnaphthol ligands

Table: Comparison of Synthetic Routes

Reaction TypeReactantsYield (%)Notes
Betti Reaction2-Naphthol + Arylaldehyde + Ammonia70%Produces aminobenzylnaphthol
Mannich Reaction2-Naphthol + Imine35-78%Moderate to high diastereoselectivity

Chemical Industry

In the chemical industry, this compound serves as a building block for synthesizing dyes, pigments, and other industrial chemicals. Its unique structural features allow for modifications that enhance biological activity or alter physical properties.

Research has shown that this compound exhibits notable biological activities beyond anticancer properties. It has potential anti-inflammatory and antioxidant effects due to its structural characteristics .

Biological Evaluation:
The compound's interaction with biological systems has been evaluated through various studies:

  • Inhibition of Glycolysis: Potential application as an anticancer agent.
  • Antioxidant Activity: Demonstrated ability to scavenge free radicals in vitro.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride involves its interaction with various molecular targets. The amino and methoxy groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 4-amino-2-methoxynaphthalen-1-ol hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
4-Amino-2-methoxynaphthalen-1-ol HCl 130-24-5 C₁₁H₁₂ClNO 209.67 1 (-OH), 2 (-OCH₃), 4 (-NH₂) Pharmaceutical intermediate
4-Amino-1-naphthol Hydrochloride 5959-56-8 C₁₀H₁₀ClNO 195.65 1 (-OH), 4 (-NH₂) Synthetic dye precursor
2-Amino-1-naphthol Hydrochloride 41772-23-0 C₁₀H₁₀ClNO 195.65 1 (-OH), 2 (-NH₂) Organic synthesis, ligand chemistry
1-Amino-2-naphthol Hydrochloride 1198-27-2 C₁₀H₁₀ClNO 195.65 1 (-NH₂), 2 (-OH) Photographic developer
4-Amino-2-methylnaphthalen-1-ol 83-70-5 C₁₁H₁₁NO 173.21 1 (-OH), 2 (-CH₃), 4 (-NH₂) Antioxidant research

Analysis of Substituent Effects

Positional Isomerism :
  • 4-Amino-1-naphthol Hydrochloride lacks the methoxy group at position 2, reducing steric hindrance and altering electronic properties. This compound’s hydroxyl group at position 1 increases acidity (pKa ~8–9) compared to methoxy-containing analogues .
  • 2-Amino-1-naphthol Hydrochloride swaps the positions of amino and hydroxyl groups, creating distinct hydrogen-bonding patterns. This structural difference impacts crystallinity, as seen in its use in coordination chemistry .
Functional Group Variations :
  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound enhances electron-donating effects, stabilizing aromatic systems and influencing redox behavior. In contrast, the methyl group in 4-amino-2-methylnaphthalen-1-ol (CAS 83-70-5) increases hydrophobicity, making it less soluble in polar solvents .
  • Hydrochloride Salt vs. Free Base : Salt forms (e.g., hydrochloride) improve solubility and stability. For example, Synkamin hydrochloride (target compound) is more bioavailable than its free base form .
Pharmaceutical Relevance :
  • The target compound’s structural features align with naphthalene-based intermediates in beta-blocker synthesis (e.g., nadolol derivatives), where substituent positions dictate receptor binding affinity .
  • 4-Amino-1-naphthol Hydrochloride is a precursor in azo dye synthesis, leveraging its amino group for diazotization reactions .
Crystallography and Stability :
  • SHELX software () is widely used for refining such structures, highlighting the importance of crystallography in characterizing naphthalene derivatives .

Biological Activity

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₁₂ClN₁O₂ and a molecular weight of 225.67 g/mol, this compound features a naphthalene core with an amino group at the fourth position, a methoxy group at the second position, and a hydroxyl group at the first position. Its hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:

  • Inhibition of Glycolysis : Research indicates that this compound can inhibit glycolysis in cancer cells, potentially reducing energy production and cell proliferation. This property suggests its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has also been studied for its ability to inhibit the growth of certain molds and bacteria, indicating potential applications as a food preservative.
  • Role in Blood Coagulation : As a form of vitamin K, it may participate in synthesizing proteins essential for blood coagulation.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
AnticancerInhibits glycolysis in cancer cells, reducing proliferation and energy production.
AntimicrobialEffective against various molds and bacteria; potential use as a preservative.
Blood CoagulationFunctions as a vitamin K derivative, aiding in synthesizing coagulation proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Studies : A series of synthesized compounds derived from this compound exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin. The study highlighted its potential in developing new anticancer therapies.
  • Mcl-1 Inhibition : Research indicates that compounds similar to this compound can inhibit Mcl-1, an antiapoptotic protein involved in cancer cell survival. This suggests that derivatives of this compound may serve as effective therapeutic agents targeting cancer cell apoptosis pathways .
  • Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed its role in modulating enzyme activity and protein interactions, further supporting its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Methoxylation : The hydroxyl group at the 2-position of naphthol is methoxylated using methylating agents like dimethyl sulfate or methyl iodide.
  • Nitration : The methoxylated naphthol is nitrated to introduce a nitro group at the 4-position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder.
  • Hydrochloride Formation : Finally, treatment with hydrochloric acid converts the compound into its hydrochloride salt form.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Amino-2-methoxynaphthalen-1-ol hydrochloride, and how is purity ensured?

The compound is typically synthesized via coupling reactions involving intermediates such as triazine derivatives. For example, naphthol derivatives can undergo nucleophilic substitution or condensation under controlled pH and temperature. Purification often involves recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography. Purity assessment requires high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection, as described for structurally related naphthol derivatives . Technical-grade purity (e.g., 90%) may require additional steps like solvent partitioning to remove unreacted precursors.

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

Key techniques include:

  • X-ray crystallography : Structural refinement using programs like SHELXL to resolve bond lengths, angles, and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions on the naphthalene ring.
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., -NH2_2, -OCH3_3) via characteristic absorption bands.
    For crystallographic data, ensure twinning or disorder is addressed during refinement .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested .
  • Storage : In airtight containers under dry, cool conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Stoichiometry control : Use excess amine or methoxy precursors to drive reactions to completion.
  • Temperature modulation : Lower temperatures reduce side reactions (e.g., oxidation of the amino group).
  • Catalytic additives : Employ acid catalysts (e.g., HCl) to enhance coupling efficiency.
    Monitor reaction progress via HPLC with a C18 column and UV detection at 254 nm .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

  • Data collection : Use high-resolution synchrotron radiation for better spot separation.
  • Refinement strategies : Apply SHELXL’s TWIN and BASF commands to model twinning. Validate with R-factor convergence and difference density maps .
  • Validation tools : Check for plausible hydrogen-bonding networks using programs like Mercury.

Q. What methodologies are effective for evaluating the biological activity of derivatives?

  • In vitro receptor binding assays : Radioligand competition studies to measure affinity for targets like G-protein-coupled receptors.
  • Enzyme inhibition assays : Use fluorogenic substrates to quantify inhibitory constants (Ki_i).
  • Structure-activity relationship (SAR) studies : Modify substituents on the naphthalene ring and correlate changes with activity trends, as demonstrated for related naphthalene-based compounds .

Q. How can impurities in technical-grade material be profiled and mitigated?

  • Impurity profiling : Use LC-MS or GC-MS to identify by-products (e.g., unreacted amines or methoxy precursors).
  • Mitigation : Optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) or employ preparative HPLC .

Methodological Notes

  • Analytical parameters : For HPLC, a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min is recommended.
  • Crystallographic data : Typical unit cell parameters for naphthol derivatives include monoclinic systems with space group P21_1/c .

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